2-amino-N,N-dimethylpropane-1-sulfonamide
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Overview
Description
2-amino-N,N-dimethylpropane-1-sulfonamide is a versatile chemical compound with the molecular formula C5H14N2O2S and a molecular weight of 166.24 g/mol . This compound is known for its unique structure, which enables it to be used in various research areas, ranging from pharmaceuticals to organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,N-dimethylpropane-1-sulfonamide typically involves the reaction of 2-amino-N,N-dimethylpropane with a sulfonating agent. One common method is the reaction of 2-amino-N,N-dimethylpropane with chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide . The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-amino-N,N-dimethylpropane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-amino-N,N-dimethylpropane-1-sulfonamide has diverse scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-N,N-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes that utilize sulfonamide groups. This inhibition can disrupt metabolic pathways, leading to various biological effects . The compound’s sulfonamide group is crucial for its binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-amino-N,N-dimethylpropane-1-sulfonamide is unique due to its specific structural features, such as the presence of both an amino group and a sulfonamide group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-amino-N,N-dimethylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2S/c1-5(6)4-10(8,9)7(2)3/h5H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXKPJCKCHQTRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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